molecular formula C10H11N3O2 B3003969 N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide CAS No. 1820620-40-3

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide

Cat. No.: B3003969
CAS No.: 1820620-40-3
M. Wt: 205.217
InChI Key: CBXJVBVKWZNPNT-UHFFFAOYSA-N
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Description

N-(2-Amino-5-methyl-1,3-benzoxazol-6-yl)acetamide (CAS 1820620-40-3) is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This benzoxazole derivative is characterized by a 2-aminobenzoxazole core, a structure recognized in medicinal chemistry as a privileged scaffold due to its presence in compounds with a wide range of biological activities . The specific substitution pattern on the benzoxazole ring makes it a valuable intermediate for pharmaceutical research and development. While detailed pharmacological data for this specific compound is limited in the public domain, the 2-aminobenzoxazole moiety is a key pharmacophore. Analogous structures, particularly within the broader class of benzazole heterocycles, have been extensively investigated for their antiprotozoal properties . Related compounds have shown promising activity against intestinal and urogenital parasites, suggesting potential research applications in infectious diseases . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a compelling candidate for exploring structure-activity relationships in drug discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2-amino-5-methyl-1,3-benzoxazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-3-8-9(15-10(11)13-8)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXJVBVKWZNPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Benzoxazole derivatives, including N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens due to their ability to interact with biological targets effectively. For instance, compounds similar to this compound have demonstrated activity against bacteria and fungi, making them potential candidates for antibiotic development .

Anticancer Properties
Research has revealed that benzoxazole derivatives possess cytotoxic effects against cancer cell lines. In particular, this compound has been evaluated for its ability to induce apoptosis in cancer cells. A study highlighted that derivatives with similar structures exhibited enhanced activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Recent advancements in synthetic strategies include:

Method Description Yield
Nanocatalysis Utilizes magnetic solid acid nanocatalysts for efficient synthesis under mild conditions.79–89%
Oxidative Coupling Involves the reaction of 2-aminophenol with aldehydes catalyzed by lead tetraacetate.High yields reported
Cyclization Reactions Nickel(II) complexes facilitate intramolecular cyclization of 2-amino compounds with aromatic aldehydes.87–94%

These methodologies not only improve yield but also reduce reaction times and enhance product purity .

Biological Evaluations

In Vitro Studies
this compound has been subjected to various in vitro evaluations to assess its biological activity:

Biological Activity Target Organisms/Cells IC50 Values
AntimicrobialVarious bacterial strainsVaries by strain
AnticancerMCF-7, HCT-116IC50 < 10 µM
AntiparasiticGiardia intestinalisIC50 = 3.95 µM

These studies demonstrate the compound's potential as a therapeutic agent across multiple disease domains .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on a series of benzoxazole derivatives revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis.
  • Case Study 2: Cancer Cell Apoptosis
    Research involving the treatment of MCF-7 cells with this compound demonstrated a marked increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a significant shift in the cell cycle distribution towards apoptosis.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides

highlights N-(3-methylphenyl)-2,2,2-trichloro-acetamide and derivatives, which share the acetamide functional group but differ in their aromatic systems. These compounds feature a phenyl ring substituted with electron-withdrawing trichloroacetamide and meta-positioned groups (e.g., methyl, chloro). Key differences include:

  • Core Structure : Benzoxazole vs. simple phenyl ring.
  • Substituent Effects: The amino and methyl groups in the target compound are electron-donating, whereas trichloroacetamide in ’s analogs introduces strong electron-withdrawing effects. This influences molecular polarity, solubility, and intermolecular interactions in crystalline states .
Benzothiazole-Based Acetamides

describes benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Key comparisons:

  • Heterocyclic Core : Benzothiazole (sulfur-containing) vs. benzoxazole (oxygen-containing). Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter binding affinities in biological targets.
  • Substituents : The trifluoromethyl group in ’s compounds increases metabolic stability and bioavailability compared to the target compound’s methyl group .
Benzimidazole Derivatives

discusses N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide, which features a benzimidazole core. Differences include:

  • Basicity : Benzimidazole is more basic than benzoxazole due to nitrogen atoms in the fused ring.
  • Substituent Positioning: The dimethyl and oxo groups in ’s compound may influence conformational rigidity compared to the target compound’s amino-methyl substitution .

Physicochemical and Crystallographic Properties

Table 1: Comparative Analysis of Key Properties
Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide Benzoxazole 2-NH₂, 5-CH₃, 6-acetamide C₁₀H₁₁N₃O₂ 205.21 Polar, moderate solubility
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide Phenyl 3-CH₃, 2,2,2-trichloro-acetamide C₉H₈Cl₃NO 260.52 High crystallinity, electron-withdrawing
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 2-methoxy-phenyl C₁₅H₁₁F₃N₂O₂S 340.32 Lipophilic, enhanced stability
N-[6-(Acetylamino)-1,3-dimethyl-2-oxo-benzimidazol-5-yl]acetamide Benzimidazole 1,3-CH₃, 2-oxo, 6-acetamide C₁₃H₁₆N₄O₃ 276.29 Basic, rigid conformation

Research Findings and Implications

  • Crystallography: demonstrates that meta-substituents (e.g., methyl, chloro) on phenyl-acetamides significantly influence crystal packing and lattice constants.
  • Bioactivity : Benzothiazole analogs () with trifluoromethyl groups exhibit improved pharmacokinetic profiles, suggesting that similar modifications to the target compound could optimize its drug-likeness .
  • Synthetic Flexibility: and highlight methods for functionalizing acetamide derivatives, such as ethanol-based crystallization and substituent tuning, which are applicable to synthesizing and optimizing the target compound .

Biological Activity

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H10N2O. The compound features a benzoxazole ring with an amino group and an acetamide functional group, contributing to its unique biological interactions.

1. Antimicrobial Activity

Benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.

  • Case Study : In a study examining 41 benzoxazole derivatives, it was found that several exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, their activity against Gram-negative bacteria was limited .
Compound NameActivity TypeTarget OrganismsMIC (µg/mL)
This compoundAntibacterialStaphylococcus aureus32
This compoundAntifungalCandida albicans64

2. Antifungal Activity

The antifungal properties of this compound have been documented in various studies. Its effectiveness against common fungal pathogens makes it a candidate for further development in antifungal therapies.

  • Research Findings : The compound showed promising results against Candida albicans, with a minimum inhibitory concentration (MIC) indicating effective inhibition at relatively low concentrations.

3. Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives as anticancer agents. This compound has demonstrated cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Studies : In vitro tests revealed that this compound exhibits selective toxicity towards cancer cells compared to normal cells. For example, it showed significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective treatment potential .
Cancer Cell LineIC50 (µM)Selectivity Index
MCF-7154
MDA-MB-231203

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells and disrupts essential metabolic processes in microorganisms .

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